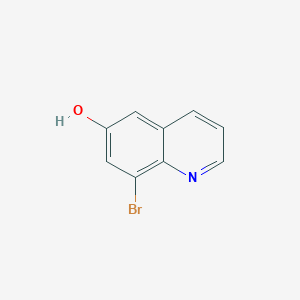

8-Bromoquinolin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Aplicaciones Científicas De Investigación

8-Bromoquinolin-6-ol has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

8-Bromoquinolin-6-ol is a derivative of quinoline . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline (8-hq) moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-6-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which affords 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield aminoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Comparación Con Compuestos Similares

- 6-Bromoquinolin-4-ol

- 7-Bromoquinolin-8-ol

- 8-Hydroxyquinoline

Comparison: 8-Bromoquinolin-6-ol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other brominated quinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Actividad Biológica

8-Bromoquinolin-6-ol (C9H6BrNO) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with synthesis methods, structure-activity relationships (SAR), and case studies.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds in the 8-hydroxyquinoline family, including this compound, have shown significant antimicrobial effects against various pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Activity : Research indicates that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Activity : Some studies suggest that these compounds may possess antiviral properties, potentially inhibiting viral replication.

Synthesis Methods

The synthesis of this compound typically involves bromination of 8-hydroxyquinoline. The following table summarizes various synthetic routes:

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | High | Effective for introducing bromine at C7 |

| Alkylation | Alkyl halides | Moderate | Can modify biological activity |

| Sulfonation | Sulfonyl chlorides | Variable | Produces sulfonate derivatives with enhanced activity |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups enhances antimicrobial potency. For instance, substituents at the C7 position can significantly affect the compound's lipophilicity and thus its biological efficacy .

- Hydroxyl Group Positioning : The position of the hydroxyl group is critical; it influences both solubility and interaction with biological targets. Compounds with hydroxyl groups in the ortho or para positions relative to the nitrogen atom generally exhibit better activity .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

A study demonstrated that this compound exhibits potent activity against antibiotic-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics like ciprofloxacin . -

Anticancer Activity :

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways . -

Antiviral Potential :

Preliminary research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication in cell cultures infected with influenza viruses. The antiviral potency appears to correlate with increased lipophilicity and optimal electronic properties of the substituents .

Propiedades

IUPAC Name |

8-bromoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPGTDGDSRRYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.